molecular formula C11H12ClN3 B10910038 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine

1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B10910038
M. Wt: 221.68 g/mol
InChI Key: JGBNQVVERHKKQO-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a chlorobenzyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the pyrazole intermediate.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be done using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Chlorobenzyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.

    1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine: Similar structure with the amine group at a different position.

    1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-ol: Similar structure with a hydroxyl group instead of an amine.

Uniqueness: 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group and the amine functionality allows for diverse chemical modifications and potential biological activities.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-8-6-15(14-11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

JGBNQVVERHKKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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